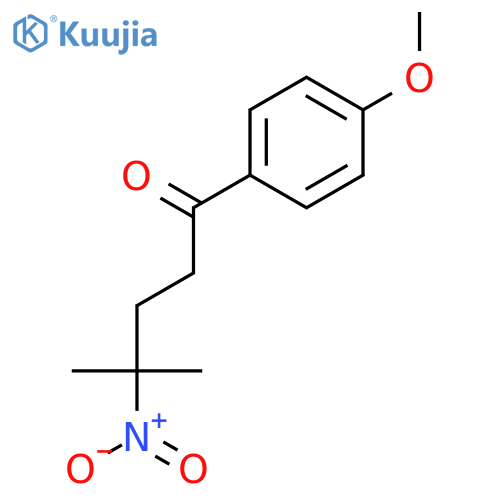Cas no 92050-07-2 (1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-)

92050-07-2 structure
商品名:1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-
CAS番号:92050-07-2
MF:C13H17NO4
メガワット:251.278383970261
MDL:MFCD01936383
CID:4321415
PubChem ID:3656187
1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 化学的及び物理的性質
名前と識別子
-
- 1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-
- 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
- AKOS005097236
- CHEMBL1560046
- Oprea1_054425
- HMS2718J17
- SMR000336976
- 6G-387S
- MLS000721825
- DTXSID201325564
- MFCD01936383
- 92050-07-2
- 1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone
-
- MDL: MFCD01936383
- インチ: InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3
- InChIKey: GSCFVLPLFWNRMX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 251.11575802Da
- どういたいしつりょう: 251.11575802Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 72.1Ų
1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB581148-1 g |
1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |
92050-07-2 | 1g |
€1,256.00 | 2022-11-28 | ||
| Key Organics Ltd | 6G-387S-10MG |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-387S-1MG |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-387S-5G |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| abcr | AB581148-1g |
1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |
92050-07-2 | 1g |
€1312.80 | 2024-08-02 | ||
| A2B Chem LLC | AI73365-500mg |
1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |
92050-07-2 | >90% | 500mg |
$598.00 | 2024-07-18 | |
| Key Organics Ltd | 6G-387S-0.5G |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Ambeed | A924413-1g |
1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one |
92050-07-2 | 90% | 1g |
$611.0 | 2024-04-16 | |
| abcr | AB581148-500mg |
1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |
92050-07-2 | 500mg |
€678.60 | 2024-08-02 | ||
| A2B Chem LLC | AI73365-1mg |
1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |
92050-07-2 | >90% | 1mg |
$189.00 | 2024-07-18 |
1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
92050-07-2 (1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92050-07-2)1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-

清らかである:99%
はかる:1g
価格 ($):550.0